molecular formula C10H11F3O2 B15322424 (R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

Cat. No.: B15322424
M. Wt: 220.19 g/mol
InChI Key: UUMVFMQXWKHFEJ-SSDOTTSWSA-N
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Description

®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-one.

    Reduction: ®-1-(4-(Trifluoromethoxy)phenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It serves as a probe in biological studies to investigate the effects of trifluoromethoxy-substituted compounds on biological systems.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cellular metabolism, inflammation, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(4-(Trifluoromethoxy)phenyl)ethanol: A structurally similar compound with a shorter carbon chain.

    4-(Trifluoromethoxy)benzyl alcohol: Another related compound with a benzyl alcohol moiety.

Uniqueness

®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

(2R)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1

InChI Key

UUMVFMQXWKHFEJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC(F)(F)F)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)O

Origin of Product

United States

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